11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family. This compound is characterized by its unique structure, which includes a butoxy and methoxy substituted phenyl ring, and multiple methyl groups. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions vary depending on the specific reaction being performed.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . This interaction modulates the flow of chloride ions across the neuronal membrane, leading to hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
Similar compounds include:
- 11-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-Ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications. The uniqueness of 11-(4-butoxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substituents that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H36N2O3 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
6-(4-butoxy-3-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H36N2O3/c1-7-8-11-33-24-10-9-19(14-25(24)32-6)27-26-22(15-28(4,5)16-23(26)31)29-20-12-17(2)18(3)13-21(20)30-27/h9-10,12-14,27,29-30H,7-8,11,15-16H2,1-6H3 |
InChI Key |
ZKHOKWUADQIYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2)C=C(C(=C4)C)C)OC |
Origin of Product |
United States |
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